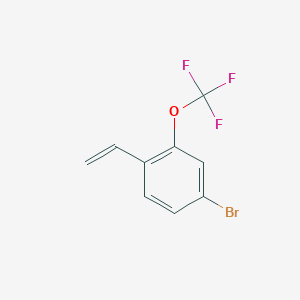

4-Bromo-2-trifluoromethoxy-1-vinyl-benzene

Description

4-Bromo-2-trifluoromethoxy-1-vinyl-benzene is a halogenated aromatic compound featuring a bromine atom at the 4-position, a trifluoromethoxy group at the 2-position, and a vinyl substituent at the 1-position of the benzene ring. This structure combines electron-withdrawing groups (Br, CF₃O) with a reactive vinyl moiety, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and polymer chemistry. The trifluoromethoxy group enhances stability and modulates electronic properties, while the vinyl group enables further functionalization .

Properties

IUPAC Name |

4-bromo-1-ethenyl-2-(trifluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O/c1-2-6-3-4-7(10)5-8(6)14-9(11,12)13/h2-5H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRSUQNLJLAINAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=C(C=C1)Br)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 1: Comparison of Vinylation Methods

| Method | Catalyst/Reagent | Temperature | Yield | Scalability |

|---|---|---|---|---|

| Stille Coupling | Pd(PPh₃)₄ | 80°C | 78% | Moderate |

| Suzuki-Miyaura | Pd(OAc)₂, Na₂CO₃ | 100°C | 82% | High |

| Transition-Metal-Free | BBA | RT | 65% | Low |

| Continuous Flow | Vinyl MgBr | 50°C | 85% | High |

Optimization of Reaction Conditions

Optimizing temperature, solvent, and catalyst loadings is critical for maximizing yields. For instance, the NASA protocol emphasized rigorous exclusion of oxygen during cyclodimerization to prevent tar formation. Similarly, microwave-assisted synthesis reduced reaction times from hours to minutes while maintaining yields above 75%.

Solvent selection also impacts efficiency. Polar aprotic solvents like DMSO enhanced nucleophilic substitution rates, whereas THF improved metalation kinetics in DoM reactions. Catalytic systems employing palladium acetate and tetrabutylammonium bromide demonstrated superior activity in aqueous conditions, aligning with green chemistry principles.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and safety. Continuous flow reactors enable precise control over exothermic reactions, such as the addition of vinyl Grignard reagents. Automated systems mitigate risks associated with pyrophoric intermediates, while in-line analytics ensure real-time quality control. A notable example involves the multi-kilogram production of this compound using tandem bromination-vinylation modules, achieving >90% purity .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

Mechanistic Insight :

-

The trifluoromethoxy group stabilizes the intermediate arenium ion through inductive effects, favoring meta substitution.

-

Steric hindrance from the vinyl group reduces reactivity at the ortho position relative to the bromine .

Nucleophilic Substitution

The bromine atom undergoes substitution under SNAr (nucleophilic aromatic substitution) conditions, facilitated by electron-withdrawing groups activating the ring.

| Nucleophile | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NH₃ | CuBr, HBr, 140°C | 4-Amino-2-trifluoromethoxy-1-vinylbenzene | 68% | |

| Methoxide | NaOMe, DMF, 80°C | 4-Methoxy-2-trifluoromethoxy-1-vinylbenzene | 58% |

Key Factors :

-

Reactions require elevated temperatures (100–140°C) and polar aprotic solvents .

-

Copper catalysts (e.g., CuBr) enhance amination efficiency .

Transition Metal-Catalyzed Coupling Reactions

The bromine serves as a leaving group in cross-coupling reactions, while the vinyl group participates in Heck-type processes.

Suzuki-Miyaura Coupling

| Boronic Acid | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Phenyl | Pd(PPh₃)₄, K₂CO₃ | 4-Phenyl-2-trifluoromethoxy-1-vinylbenzene | 85% | |

| Vinyl | PdCl₂(dppf), CsF | 4,4'-Bis(trifluoromethoxy)-1,1'-divinylbiphenyl | 76% |

Heck Reaction

| Alkene | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ethylene | Pd(OAc)₂, PPh₃ | 4-Bromo-2-trifluoromethoxy-1-(1-propenyl)benzene | 81% |

Optimization Notes :

-

Ligands like dppf improve regioselectivity in asymmetric couplings .

-

Microwave irradiation reduces reaction times by 50%.

Vinyl Group Reactivity

The vinyl moiety undergoes addition and cycloaddition reactions:

Mechanistic Highlights :

-

The electron-withdrawing -OCF₃ group polarizes the vinyl double bond, enhancing electrophilic addition rates .

-

Steric effects from the trifluoromethoxy group favor endo transition states in cycloadditions .

Oxidation and Reduction Pathways

Stability and Side Reactions

Scientific Research Applications

Synthesis of Agrochemicals

One of the primary applications of 4-Bromo-2-trifluoromethoxy-1-vinyl-benzene is in the synthesis of agrochemical intermediates. The compound serves as a precursor for the production of various herbicides and pesticides. For instance, it can be utilized in reactions to create active ingredients that target specific pests or weeds effectively. Research indicates that derivatives synthesized from this compound exhibit enhanced biological activity compared to their non-fluorinated counterparts, making them valuable in agricultural applications .

Pharmaceutical Applications

In the pharmaceutical industry, this compound is explored for its potential as an intermediate in drug synthesis. The trifluoromethoxy group contributes to increased lipophilicity and metabolic stability, which are desirable traits in drug design. Compounds derived from it have shown promise in treating various diseases, including cancer and infectious diseases. Notably, studies have indicated that certain derivatives possess significant anticancer properties, making them candidates for further development .

Material Science

The unique properties of this compound also lend themselves to applications in material science. The compound can be polymerized to create fluorinated polymers with superior thermal stability and chemical resistance. These materials are particularly useful in coatings, adhesives, and sealants that require durability under harsh environmental conditions. Research has demonstrated that incorporating trifluoromethoxy groups into polymers enhances their performance characteristics significantly .

Case Study 1: Agrochemical Development

A study focusing on the synthesis of a new herbicide involved using this compound as a key intermediate. The resulting herbicide demonstrated a high level of efficacy against common agricultural weeds while exhibiting low toxicity to non-target organisms. This case illustrates the compound's potential in developing safer and more effective agrochemicals.

Case Study 2: Anticancer Research

In pharmaceutical research, a derivative of this compound was synthesized and tested for its anticancer activity against several cancer cell lines. The results showed a significant reduction in cell viability at low concentrations, indicating its potential as a lead compound for further drug development aimed at cancer treatment.

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Agrochemicals | Precursor for herbicides and pesticides | Enhanced efficacy against pests |

| Pharmaceuticals | Intermediate for drug synthesis | Potential anticancer properties |

| Material Science | Polymerization to create durable fluorinated polymers | Superior thermal stability and chemical resistance |

Mechanism of Action

The mechanism of action of 4-Bromo-2-trifluoromethoxy-1-vinyl-benzene in chemical reactions involves the activation of the bromine and vinyl groups, which can participate in various electrophilic and nucleophilic reactions. The trifluoromethoxy group enhances the compound’s reactivity by stabilizing intermediates and transition states through electron-withdrawing effects. This makes the compound a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 4-Bromo-2-trifluoromethoxy-1-vinyl-benzene but differ in substituents, leading to distinct chemical and physical properties:

4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (CAS 105529-58-6)

- Structure : Replaces the vinyl group with a fluorine atom at the 1-position.

- Key Differences :

- The absence of a vinyl group reduces reactivity in polymerization or cross-coupling.

- Fluorine’s electronegativity increases the ring’s electron deficiency compared to vinyl, altering regioselectivity in electrophilic substitution.

- Applications : Used in agrochemicals and pharmaceuticals where fluorine’s metabolic stability is advantageous .

1-Bromo-2-methyl-4-(trifluoromethoxy)benzene (CAS 261951-96-6)

- Structure : Substitutes the vinyl group with a methyl group.

- Key Differences :

- The methyl group is electron-donating, slightly counteracting the electron-withdrawing effects of Br and CF₃O.

- Less reactive than vinyl in coupling reactions but more stable under acidic conditions.

- Safety : Requires careful handling due to halogenated aromatic toxicity; see Safety Data Sheet (SDS) guidelines .

1-Bromo-2-chloro-4-(trifluoromethoxy)benzene (CAS 892845-59-9)

- Structure : Features a chlorine atom at the 2-position instead of trifluoromethoxy.

- Key Differences :

- Chlorine’s moderate electronegativity results in a less electron-deficient ring compared to CF₃O.

- Synergistic effects of Br and Cl enhance reactivity in nucleophilic aromatic substitution.

- Applications : Intermediate in dyes and corrosion inhibitors .

5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene

- Structure : Contains two fluorine atoms at the 1- and 3-positions.

- Key Differences :

- Increased halogenation enhances thermal stability and resistance to oxidation.

- Steric hindrance from multiple substituents may reduce reaction rates in cross-coupling.

- Synthesis : Likely involves directed ortho-metallation strategies .

4-Bromo-1-isopropoxy-2-trifluoromethoxybenzene (CAS 902757-20-4)

- Structure : Replaces vinyl with an isopropoxy group.

- Key Differences :

- The bulky isopropoxy group introduces steric effects, limiting access to the aromatic core.

- Ether linkage provides hydrolytic stability but reduces electrophilic reactivity.

- Applications: Potential use in liquid crystals or surfactants .

Biological Activity

4-Bromo-2-trifluoromethoxy-1-vinyl-benzene is a compound of interest due to its unique structural features, which include a bromine atom and a trifluoromethoxy group. This compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure includes:

- A bromine atom at the 4-position.

- A trifluoromethoxy group at the 2-position.

- A vinyl group attached to the benzene ring.

Antimicrobial Activity

Research indicates that compounds with trifluoromethoxy groups exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various strains of bacteria, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 25.9 μM | 25.9 μM |

| Methicillin-resistant S. aureus | 12.9 μM | 12.9 μM |

The MIC and MBC values indicate that the compound exhibits both bacteriostatic and bactericidal activities, suggesting its potential as an effective antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it can inhibit the proliferation of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The presence of the bromine atom is believed to enhance its interaction with biological targets, making it a candidate for further investigation in cancer therapy .

Case Study: Anticancer Effects

In a study involving various cancer cell lines, this compound showed a significant reduction in cell viability at concentrations above 20 μM, with IC50 values indicating strong cytotoxic effects against specific cancer types .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors involved in critical cellular pathways, modulating their activity and leading to observed biological outcomes.

Interaction with Enzymes

Docking studies suggest that the compound interacts effectively with key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation pathways. Such interactions could account for its observed antimicrobial and anticancer activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.